Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a benzyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and 1,3-dihydroxypropane. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azetidine ring can produce primary or secondary amines .
Scientific Research Applications
Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the 1,3-dihydroxypropyl group.
Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an aminomethyl group instead of the 1,3-dihydroxypropyl group.
Uniqueness
Benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the 1,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl 3-(1,3-dihydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c16-7-6-13(17)12-8-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2 |
InChI Key |
CQZFYRLSJILQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(CCO)O |
Origin of Product |
United States |
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